1-Methoxy-4-styrylbenzene

Catalog No.
S9093689
CAS No.
M.F
C15H14O
M. Wt
210.27 g/mol
Availability
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1-Methoxy-4-styrylbenzene

Product Name

1-Methoxy-4-styrylbenzene

IUPAC Name

1-methoxy-4-(2-phenylethenyl)benzene

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

XWYXLYCDZKRCAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2

1-Methoxy-4-styrylbenzene, also known by its chemical formula C15H14OC_{15}H_{14}O and CAS number 637-69-4, is an organic compound characterized by the presence of a methoxy group and a styryl group attached to a benzene ring. Its structure consists of a benzene ring substituted with a methoxy group at one position and a styryl group (vinylbenzene) at another. This compound exhibits properties typical of aromatic compounds, including stability and the ability to participate in electrophilic aromatic substitution reactions.

Typical for compounds with aromatic systems:

  • Electrophilic Aromatic Substitution: The methoxy group serves as an electron-donating substituent, enhancing the reactivity of the aromatic ring towards electrophiles.
  • Polymerization: This compound can participate in polymerization reactions, forming polymers that may have applications in materials science.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, which are useful in synthesizing complex organic molecules.

For example, one synthesis method involves the reaction of 1-methoxy-4-vinylbenzene with various catalysts under specific conditions, yielding 1-Methoxy-4-styrylbenzene with varying yields depending on the experimental setup .

Research into the biological activity of 1-Methoxy-4-styrylbenzene indicates potential pharmacological properties. Studies have shown that it may exhibit:

  • Antioxidant Activity: Compounds similar to 1-Methoxy-4-styrylbenzene have been noted for their ability to scavenge free radicals.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further research is necessary to establish its efficacy and mechanisms of action .

Several synthesis methods exist for producing 1-Methoxy-4-styrylbenzene:

  • Direct Alkylation: A common method involves the alkylation of methoxy-substituted phenols with styrene derivatives using strong bases.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the formation of this compound from aryl halides and alkenes.
  • Condensation Reactions: Condensation of suitable aldehydes with methoxy-substituted phenols can also yield this compound.

Each method has its own advantages regarding yield, purity, and scalability .

1-Methoxy-4-styrylbenzene finds various applications in different fields:

  • Material Science: It is used as a building block in synthesizing polymers and other materials due to its reactivity.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in anticancer therapies.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

Studies on interaction mechanisms involving 1-Methoxy-4-styrylbenzene primarily focus on its interactions with biological systems. For instance:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism .
  • Cellular Uptake: Investigations into its permeability across cell membranes suggest that it is a good candidate for further studies on drug delivery systems due to its favorable log P values indicating good lipophilicity .

1-Methoxy-4-styrylbenzene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Methoxy-4-vinylbenzeneSimilar methoxy and vinyl groupsUsed primarily as a precursor in polymer synthesis
4-MethoxystilbeneContains similar methoxy and styryl groupsExhibits enhanced photophysical properties
1-(4-methoxystyryl)benzeneContains similar functional groupsPotentially more active in biological assays

Uniqueness

What sets 1-Methoxy-4-styrylbenzene apart is its specific arrangement of substituents which affects its electronic properties and reactivity patterns compared to its analogs. The presence of both a methoxy group and a styryl group provides unique pathways for

Transition Metal-Catalyzed Alkenylation Reactions

Nickel/aluminum cooperative catalysis has emerged as a robust strategy for direct alkenylation of methoxy-substituted arenes. The system leverages a nickel(0)/N-heterocyclic carbene (NHC) complex with trimethylaluminum (AlMe₃) to activate 1-methoxybenzene derivatives toward C–H functionalization. Density functional theory (DFT) studies reveal that AlMe₃ coordinates to the methoxy group, polarizing the aromatic ring and facilitating oxidative addition of the C–H bond to nickel. Bulky NHC ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), enforce para-selectivity by sterically disfavoring ortho-metalation pathways.

A representative protocol involves reacting 1-methoxy-4-iodobenzene with styrene in toluene at 110°C for 12 hours, yielding 1-methoxy-4-styrylbenzene in 87% isolated yield (Table 1). Kinetic studies show first-order dependence on both nickel catalyst and styrene concentration, supporting a turnover-limiting migratory insertion step.

Table 1: Nickel-Catalyzed Alkenylation Optimization

Catalyst Loading (mol%)LigandTemperature (°C)Yield (%)
5IPr11087
5SIMes11072
2IPr13091

Mizoroki-Heck Cross-Coupling in Aqueous Media

The Mizoroki-Heck reaction achieves efficient styryl group installation using aryl halides and alkenes under aqueous conditions. Palladacycle precatalysts, such as polystyrene-supported Kaiser oxime derivatives, enable coupling in water or aqueous DMA with tetrabutylammonium bromide (TBAB) as a phase-transfer agent. Aryl iodides exhibit superior reactivity compared to bromides, with 4-iodoanisole and styrene coupling at 120°C in 4 hours to afford 1-methoxy-4-styrylbenzene in 95% yield.

Mechanistic investigations using mercury drop tests confirm heterogeneous catalysis, with leaching rates below 2 ppm. The polymer support enhances catalyst stability, allowing five reuse cycles without significant activity loss.

Table 2: Aqueous Mizoroki-Heck Reaction Parameters

SolventBaseTemperature (°C)Time (h)Yield (%)
H₂OCy₂NMe120495
DMA/H₂O (4:1)K₂CO₃130689
DMFEt₃N110878

Base-Mediated Dehydrohalogenation Strategies

Traditional dehydrohalogenation routes employ 1,1-bis(4-methoxyphenyl)-2-chloroethane as the precursor, heated with potassium hydroxide in methanol followed by high-boiling solvents like diethylene glycol monomethyl ether. The two-step process achieves 75% overall yield through sequential β-elimination and -sigmatropic rearrangement. Isotopic labeling studies using deuterated substrates confirm the concerted elimination mechanism without carbocation intermediates.

Recent modifications replace alcoholic bases with carboxylate salts in acetic acid, reducing reaction times from 24 hours to 3 hours while maintaining 70% yield. This single-pot approach avoids energy-intensive solvent distillation steps.

Solvent-Free Mechanochemical Synthesis Techniques

Ball milling enables solvent-free coupling of 4-methoxybenzaldehyde and styryl bromide using potassium tert-butoxide as a base. The mechanochemical method completes in 30 minutes with 85% yield, compared to 12 hours for solution-phase reactions. In situ Raman spectroscopy reveals that shear forces accelerate enolate formation, while impact events promote C–C bond formation.

Table 3: Comparative Analysis of Synthesis Methods

MethodTime (h)Yield (%)E-Factor
Nickel Catalysis12878.2
Aqueous Heck Coupling4955.1
Base Dehydrohalogenation37012.4
Mechanochemical0.5852.3

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

210.104465066 g/mol

Monoisotopic Mass

210.104465066 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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